N-(3-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide
Description
N-(3-Acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide (CAS: 853890-18-3) is a benzopyran-derived compound with a molecular formula of C₂₄H₁₉NO₄ and a molecular weight of 385.419 g/mol . Its IUPAC name, N-(3-acetylphenyl)(1-oxo-3-phenylisochroman-6-yl)carboxamide, reflects its core structure: a 3,4-dihydro-1H-2-benzopyran (isochroman) backbone substituted with a phenyl group at position 3, a ketone at position 1, and a carboxamide moiety at position 4. The carboxamide nitrogen is further substituted with a 3-acetylphenyl group, introducing both aromatic and ketonic functionalities .
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15(26)17-8-5-9-20(13-17)25-23(27)18-10-11-21-19(12-18)14-22(29-24(21)28)16-6-3-2-4-7-16/h2-13,22H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXFUCFKGIELRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which is used to form the isochromene core . This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted isochromene derivatives .
Scientific Research Applications
Antioxidant Properties
Research has indicated that compounds with similar structures to N-(3-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide exhibit significant antioxidant activities. For instance, analogues of 3-phenyl-1H-isochromen-1-one have been shown to possess antioxidant capabilities that surpass those of standard antioxidants like ascorbic acid . This suggests that the benzopyran framework may enhance radical scavenging abilities.
Antiplatelet Activity
In addition to antioxidant properties, derivatives of benzopyran compounds have demonstrated potent antiplatelet activity. Studies on 3-phenyl-1H-isochromen-1-one analogues revealed that several exhibited antiplatelet effects significantly more potent than aspirin, indicating potential therapeutic applications in cardiovascular diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth . This opens avenues for the development of new antimicrobial agents derived from this structural class.
Drug Design and Development
The unique structure of this compound positions it as a candidate for drug design. Its ability to interact with biological targets can be optimized through structure–activity relationship (SAR) studies, which have been extensively documented in the literature for similar compounds .
Cancer Treatment Potential
Mannich bases, which include derivatives of this compound, have been investigated for their anticancer properties. Research has highlighted that certain derivatives exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells . The mechanism behind this activity may involve the inhibition of critical enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Core Structural Similarities
The compound shares a common 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran scaffold with analogs, such as N-(1-cyanocyclopropyl)-3,4-dihydro-1-oxo-3-phenyl-1H-2-benzopyran-6-carboxamide (CAS: 1436225-49-8).
Substituent Variations and Their Implications
| Property | Target Compound (CAS: 853890-18-3) | Analog (CAS: 1436225-49-8) |
|---|---|---|
| Substituent on Amide N | 3-Acetylphenyl (polar, aromatic ketone) | 1-Cyanocyclopropyl (small, nitrile-functionalized) |
| Molecular Formula | C₂₄H₁₉NO₄ | Likely C₂₀H₁₆N₂O₃ (estimated*) |
| Molecular Weight | 385.419 g/mol | ~340–350 g/mol (estimated) |
| Key Functional Groups | Acetyl, amide, ketone | Cyano, amide, ketone |
| Potential Solubility | Moderate (due to polar ketone and amide) | Higher (smaller substituent, cyano group) |
Research Findings and Data Gaps
Available Data
Critical Unanswered Questions
- Biological Activity: No evidence directly compares the efficacy or toxicity profiles of these compounds.
- Synthetic Accessibility: The acetylphenyl-substituted compound may require multi-step synthesis due to its bulky substituent, whereas the cyano analog could be more straightforward .
Biological Activity
N-(3-acetylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzopyran moiety, which is known for its diverse biological activities. The presence of the acetyl and phenyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of similar compounds that demonstrated notable activity against various bacterial strains, suggesting that this compound could also possess antimicrobial effects due to structural similarities .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies suggest that derivatives of benzopyran exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines . The specific mechanisms by which this compound exerts these effects require further investigation.
Cytotoxicity and Anticancer Potential
The cytotoxicity of benzopyran derivatives has been evaluated in various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents . The compound's ability to induce apoptosis in cancer cells could be a significant area for future research.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymes : Many benzopyran derivatives act as enzyme inhibitors, which could explain their antimicrobial and anticancer activities.
- Modulation of Signaling Pathways : These compounds may influence various signaling pathways involved in inflammation and cancer progression.
- Interaction with Receptors : The potential interaction with G protein-coupled receptors (GPCRs) could also play a role in mediating biological responses .
Case Studies
Several studies have investigated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
